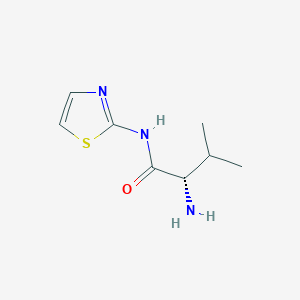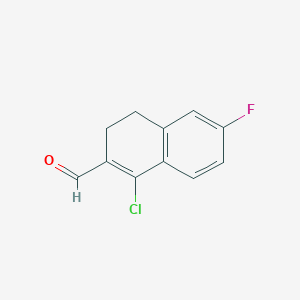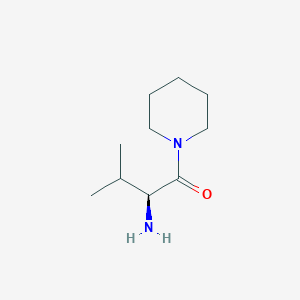![molecular formula C7H11NO2 B11747552 (3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one](/img/structure/B11747552.png)
(3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one is a heterocyclic compound that features a fused ring system consisting of a furan and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable pyridine derivative with a furan derivative in the presence of a cyclizing agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst such as a Lewis acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
(3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of (3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-c]pyridin-4-one: Another heterocyclic compound with a similar fused ring system.
Pyrazolo[3,4-b]pyridines: Compounds with a fused pyrazole and pyridine ring system, known for their biological activity
Uniqueness
(3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(3aR,7aS)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H11NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m1/s1 |
InChI Key |
YWXONHAIDJVGKV-RITPCOANSA-N |
Isomeric SMILES |
C1CNC(=O)[C@H]2[C@H]1OCC2 |
Canonical SMILES |
C1CNC(=O)C2C1OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747469.png)

![4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11747502.png)
![3-{[(4-ethoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11747509.png)
![{6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanide sodium](/img/structure/B11747516.png)
![1-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11747522.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11747533.png)
![3-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11747536.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747539.png)




![2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11747551.png)
